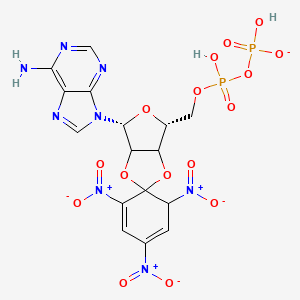

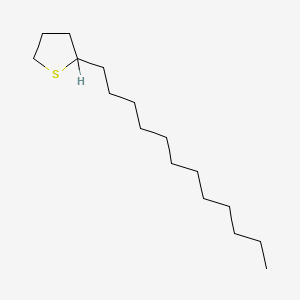

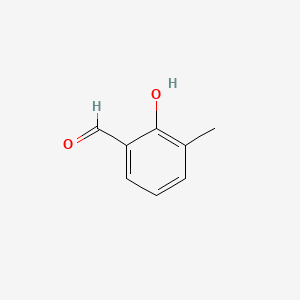

![molecular formula C12H6N2S4 B1203376 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole CAS No. 29608-87-5](/img/structure/B1203376.png)

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole

Vue d'ensemble

Description

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole is a complex organic compound that has been explored in various scientific studies . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

The synthesis of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole involves complex chemical reactions. The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared, expanding the conjugated backbone of the semiconducting material .Molecular Structure Analysis

The molecular structure of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole is characterized by a central thiazolothiazole (TzTz) unit . The structure also includes phenolato functions of L2− with respect to the TzTz unit . The structure is linked to metal units through its N,O−/O−,N-donor sets, leading to two six-membered chelates in each case .Chemical Reactions Analysis

The chemical reactions involving 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole are complex and involve multiple redox steps . The potential of these redox steps varies as a function of different factors . The reactions can be attributed to the electronic forms of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole are influenced by its structure and composition. It has a strong conjugation system, excellent visible light absorption capacity, and high chemical stability . Its properties can be precisely tuned at the molecular level .Applications De Recherche Scientifique

Optoelectronic and Photophysical Applications:

- As a core for excited-state intramolecular proton transfer (ESIPT) systems, enabling tunable emission from blue to yellow, and used in white organic light emitting diodes (WOLEDs) (Zhang et al., 2016).

- In the synthesis of field-effect transistors, showing potential for use in printable electronics due to reasonable FET behavior and high solubility (Van Mierloo et al., 2012).

Material Science and Polymer Chemistry:

- Synthesis of donor–acceptor polymers containing thiazole units for advanced materials applications, particularly in solar cells and organic electronics (Wakioka et al., 2015).

- Development of liquid crystalline properties in models and polymers for potential applications in displays and other optoelectronic devices (Al-dujaili et al., 2001).

Corrosion Inhibition:

- Employed as a corrosion inhibitor for mild steel in acidic environments, demonstrating efficient protective action (Lebrini et al., 2007).

Thermal Analysis and Kinetics:

- Investigated for its thermal behavior and UV–Vis absorption properties, providing insights into its stability and decomposition processes (Söyleyici & Çılgı, 2014).

Synthetic Chemistry and Molecular Design:

- Used in the development of new ligands for advanced material applications, including optoelectronic and electron transfer sensing (Li & Yang, 2019).

Organic Photovoltaics:

- Application in the field of organic photovoltaics, with thiazolo[5,4-d]thiazole derivatives showing high potential due to their electron-deficient nature and planar structure, which facilitates efficient π–π overlap (Bevk et al., 2013).

Orientations Futures

The future directions for 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole involve further exploration of its properties and potential applications. There is plenty of room for improvement and broadening of the material scope . It has high potential in the field of organic photovoltaics . The synthetic chemistry behind these molecules has only been explored to a minor extent .

Propriétés

IUPAC Name |

2,5-dithiophen-2-yl-[1,3]thiazolo[5,4-d][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2S4/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWNGQFNXFDVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952083 | |

| Record name | 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole | |

CAS RN |

29608-87-5 | |

| Record name | NSC33622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

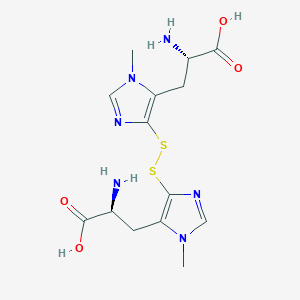

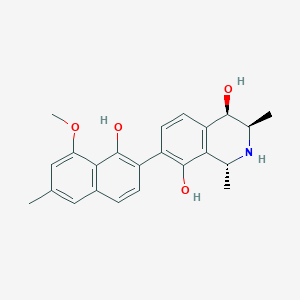

![4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one](/img/structure/B1203293.png)

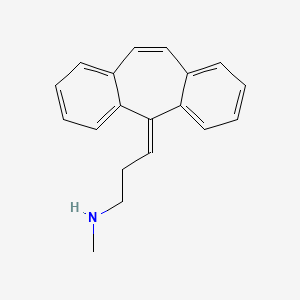

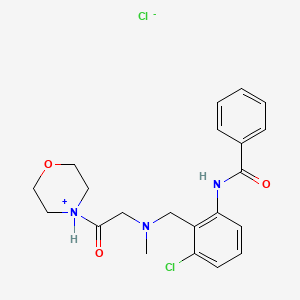

![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)

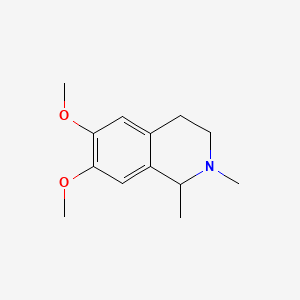

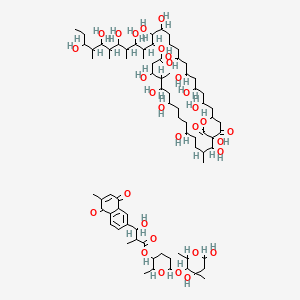

![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)

![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)